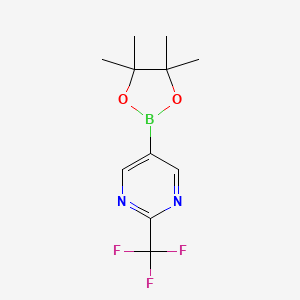![molecular formula C14H27N3O2 B6206302 tert-butyl (2R)-2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate CAS No. 2348320-69-2](/img/new.no-structure.jpg)
tert-butyl (2R)-2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2R)-2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution, where a piperazine derivative reacts with a halogenated pyrrolidine intermediate.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group, typically using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrrolidine ring or the piperazine group, potentially leading to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Secondary amines or partially reduced piperazine derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2R)-2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a building block in the design of bioactive molecules. Its piperazine moiety is particularly interesting due to its presence in many pharmacologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as a scaffold for the development of drugs targeting various diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in large-scale chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine moiety can engage in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R)-2-[(morpholin-4-yl)methyl]pyrrolidine-1-carboxylate
- tert-Butyl (2R)-2-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxylate
- tert-Butyl (2R)-2-[(azepan-1-yl)methyl]pyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl (2R)-2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the design of drugs with specific pharmacological profiles.
Properties
CAS No. |
2348320-69-2 |
|---|---|
Molecular Formula |
C14H27N3O2 |
Molecular Weight |
269.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



